molecular formula C13H16N4O3 B3031789 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 696649-41-9

3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Cat. No. B3031789
CAS RN: 696649-41-9
M. Wt: 276.29 g/mol
InChI Key: XCZNTVSVPYVPAR-UHFFFAOYSA-N
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Description

3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, also known as ATPA, is a synthetic compound that has been extensively studied for its potential applications in neuroscience research. ATPA belongs to the class of AMPA receptor agonists, which are compounds that selectively activate the AMPA subtype of glutamate receptors in the brain.

Scientific Research Applications

3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been extensively studied for its potential applications in neuroscience research. It is a potent and selective agonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic transmission and plasticity. 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been used to study the role of AMPA receptors in various physiological and pathological processes, including learning and memory, epilepsy, and neurodegenerative diseases.

Mechanism of Action

3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid selectively activates the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast excitatory synaptic transmission in the brain. Activation of AMPA receptors leads to the influx of cations, such as sodium and calcium, into the postsynaptic neuron, which depolarizes the membrane and triggers an action potential. This process is critical for synaptic plasticity, which underlies learning and memory.
Biochemical and Physiological Effects:
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have a range of biochemical and physiological effects in the brain. It enhances synaptic transmission and plasticity, which can lead to improved learning and memory. It also has anticonvulsant effects, which make it a potential therapeutic agent for epilepsy. Additionally, 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its selectivity for the AMPA receptor subtype. This allows researchers to selectively activate AMPA receptors and study their physiological and pathological roles. Additionally, 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a potent agonist, which means that it can be used at low concentrations to achieve maximal effects. However, one limitation of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid. One area of interest is the development of more selective and potent AMPA receptor agonists, which could be used to study the roles of specific AMPA receptor subtypes in the brain. Another area of interest is the development of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid-based therapeutics for the treatment of neurological disorders, such as epilepsy and neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid on the brain, which could lead to new insights into the mechanisms of synaptic plasticity and learning and memory.

properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9(2)20-11-5-3-10(4-6-11)12(7-13(18)19)17-8-14-15-16-17/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZNTVSVPYVPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395062
Record name SBB002918
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

CAS RN

696649-41-9
Record name SBB002918
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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